MFCD09876340
Description
The compound MFCD09876340 is a chemical entity referenced by its MDL number. This absence of primary information limits a comprehensive introduction. Typically, MDL numbers correspond to entries in chemical databases that detail molecular formulas, synthesis pathways, and applications in research or industry. For example, compounds like CAS 5263-87-6 (MFCD00006800) and CAS 1046861-20-4 (MFCD13195646) are structurally defined with molecular formulas (C₁₀H₉NO and C₆H₅BBrClO₂, respectively), physicochemical properties, and synthesis protocols . Without analogous data for this compound, further elaboration is speculative.
Properties
IUPAC Name |
5-amino-N-(2-methylphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-7-5-6-10-13(11)18-16(22)14-15(17)21(20-19-14)12-8-3-2-4-9-12/h2-10H,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYKNJLZAKMJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09876340 involves several steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:
Melt Spinning: This method involves melting the raw materials and spinning them into fibers, which are then processed to form the final compound.
Wet Spinning: In this method, the raw materials are dissolved in a solvent and then extruded into a coagulation bath to form fibers.
Electrospinning: This technique uses an electric field to draw fibers from a polymer solution, which are then collected and processed.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, hot immersion, and cold immersion are employed to refine the compound .
Chemical Reactions Analysis
Types of Reactions
MFCD09876340 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can gain electrons or lose oxygen, resulting in reduced products.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
MFCD09876340 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: This compound is used in the production of advanced materials, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of MFCD09876340 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights methodologies for comparing structurally or functionally analogous compounds. Below is a generalized framework based on documented practices:
Table 1: Key Parameters for Compound Comparison
| Parameter | Example 1 (CAS 5263-87-6) | Example 2 (CAS 1046861-20-4) | Typical Metrics for MFCD09876340* |
|---|---|---|---|
| Molecular Formula | C₁₀H₉NO | C₆H₅BBrClO₂ | Not Available |
| Molecular Weight | 159.18 g/mol | 235.27 g/mol | Not Available |
| Log Po/w (XLOGP3) | 2.15 | 2.15 | N/A |
| TPSA | 40.46 Ų | 40.46 Ų | N/A |
| Synthetic Yield | 55–97% | Not Reported | N/A |
| Bioavailability | High | 0.55 Score | N/A |
| Similarity Coefficient | 0.88 (vs. N-Benzylidene-4-methoxyaniline) | 0.87 (vs. (3-Bromo-5-chlorophenyl)boronic acid) | Not Reported |
Note: Parameters for this compound are inferred from comparison templates but lack empirical support.
Key Observations from Comparable Compounds
Structural Similarity :
- CAS 5263-87-6 (MFCD00006800) shares an aromatic backbone with substituted amines, while CAS 1046861-20-4 (MFCD13195646) contains a boronic acid group, enabling cross-coupling reactions . This compound’s hypothetical structure may align with these motifs, but this remains unverified.
- Similarity coefficients (e.g., 0.87–0.88) suggest functional group overlap, such as methoxy or halogen substituents .
Functional Properties: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are noted for CAS 5263-87-6, whereas CAS 1046861-20-4 shows moderate solubility (0.24 mg/ml) . These traits are critical for drug discovery but cannot be extrapolated to this compound without data.
Synthetic Accessibility :
- CAS 5263-87-6 is synthesized via oxidative conditions (e.g., H₂O₂, NaOH), achieving yields up to 97% . CAS 1046861-20-4 employs palladium-catalyzed cross-coupling, a common method for boron-containing compounds . This compound’s synthesis likely requires analogous catalytic or solvent systems, though specifics are absent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
